BRD4 BD1 Inhibitory Activity: 4-Bromophenyl vs. Closest Commercial Analogs in the Triazolopyridazine Series
High-strength, comparator-based quantitative evidence is currently unavailable from primary research papers, patents, or authoritative databases for this specific compound. The Sci Rep 2023 SAR study establishes that the [1,2,4]triazolo[4,3-b]pyridazine scaffold yields micromolar IC50 values against BRD4 BD1 and that substituent identity at the 6-position directly influences potency [1]. However, the 4-bromophenyl analog was not among the disclosed compounds; the study primarily explored indole, piperidine, aliphatic, and selected aryl derivatives (e.g., 4-fluorophenyl, 4-methoxyphenyl). Direct head-to-head IC50 data for 1-(6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine versus its 4-fluoro, 4-methoxy, or 4-methyl analogs are absent from the public domain at this time.
| Evidence Dimension | BRD4 BD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | 4-Fluorophenyl analog (compound 7 in Kim et al. 2023) showed nearly identical efficacy to the 4-methoxy analog (compound 8) within the indole-based subseries; specific IC50 values are reported in supplementary materials not accessible for the 4-bromophenyl congener. |
| Quantified Difference | Cannot be calculated from available evidence |
| Conditions | AlphaScreen assay; BRD4 BD1 recombinant protein; 8-point titration (0.0096–32 µM) [1] |
Why This Matters
Procurement decisions must acknowledge that the 4-bromophenyl substitution represents an unexplored region of the SAR landscape, making it a potentially valuable probe for halogen-dependent potency studies, but without pre-existing quantitative benchmarking against commercial analogs.
- [1] Kim, J.-H., Pandit, N., Yoo, M., Park, T.H., Choi, J.U., Park, C.H., Jung, K.-Y., Lee, B.I. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study. Sci Rep 13, 10805 (2023). View Source
